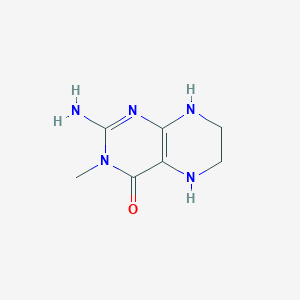
2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their biological significance, particularly in the context of cofactors and pigments in various organisms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one typically involves multi-step organic reactions. One common approach might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diamine and a carbonyl compound, the reaction can proceed through intermediate stages involving condensation and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This might include the use of catalysts, high-yield reactions, and purification techniques to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions
2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pteridine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different pteridine oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its role in biological systems, particularly in enzyme cofactors.
Medicine: Investigating its potential therapeutic properties or as a precursor for drug development.
Industry: Utilization in the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism by which 2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors where the compound acts as a cofactor or inhibitor. The pathways involved might include metabolic or signaling pathways where pteridine derivatives play a crucial role.
相似化合物的比较
Similar Compounds
2-Amino-4-hydroxy-6,7,8-trimethylpteridine: Another pteridine derivative with different functional groups.
6,7-Dimethyl-8-ribityllumazine: A compound involved in the biosynthesis of riboflavin.
Tetrahydrobiopterin: A well-known pteridine cofactor in various enzymatic reactions.
Uniqueness
2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one is unique due to its specific functional groups and the resulting chemical properties
属性
CAS 编号 |
941-89-9 |
|---|---|
分子式 |
C7H11N5O |
分子量 |
181.20 g/mol |
IUPAC 名称 |
2-amino-3-methyl-5,6,7,8-tetrahydropteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-12-6(13)4-5(11-7(12)8)10-3-2-9-4/h9-10H,2-3H2,1H3,(H2,8,11) |
InChI 键 |
YNCBSHJXYYAGHD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(NCCN2)N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


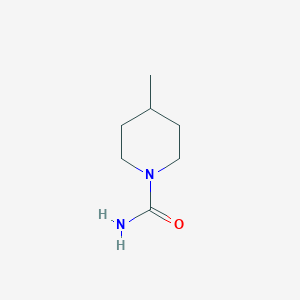
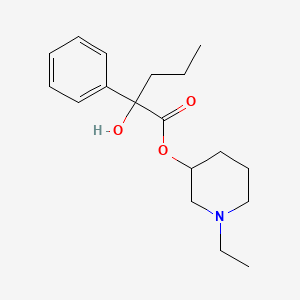
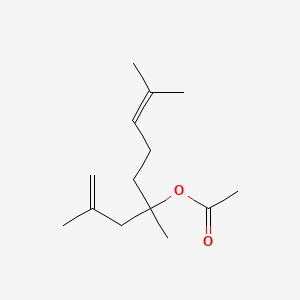
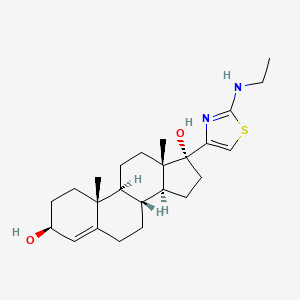
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
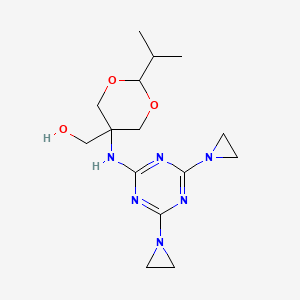

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
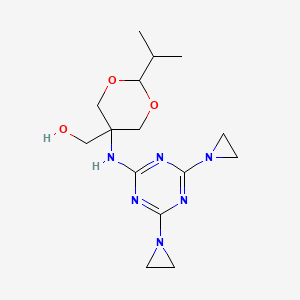

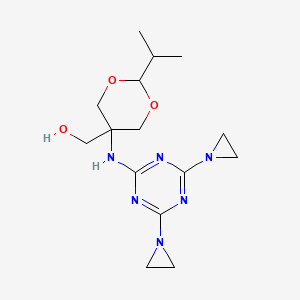
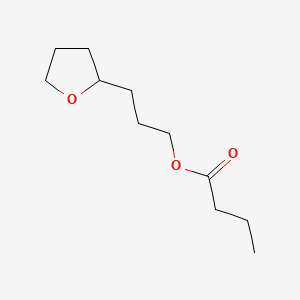
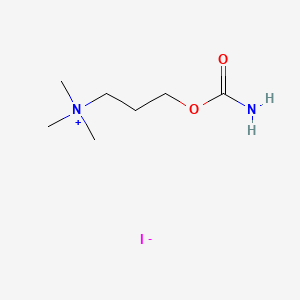
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
